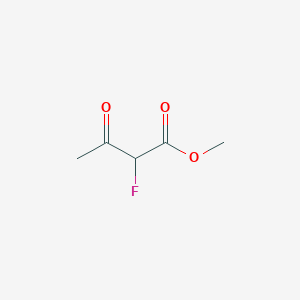
Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 2-fluoro-3-oxo-, methyl ester (9CI) is an organic compound with the molecular formula C(_5)H(_7)FO(_3) It is a derivative of butanoic acid where a fluorine atom and a keto group are introduced at the second and third positions, respectively, and the carboxylic acid group is esterified with methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of butanoic acid, 2-fluoro-3-oxo-, methyl ester typically begins with commercially available starting materials such as ethyl acetoacetate and fluorinating agents.
Fluorination: The introduction of the fluorine atom can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis.
Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically performed under reflux conditions to drive the esterification to completion.
Industrial Production Methods
In an industrial setting, the production of butanoic acid, 2-fluoro-3-oxo-, methyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Butanoic acid, 2-fluoro-3-oxo-, methyl ester can undergo oxidation reactions to form corresponding carboxylic acids or further oxidized products.
Reduction: Reduction of the keto group can yield secondary alcohols. Common reducing agents include sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)).
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO(_4)), chromium trioxide (CrO(_3)), or hydrogen peroxide (H(_2)O(_2)).
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Nucleophiles like ammonia (NH(_3)), primary amines (R-NH(_2)), or thiols (R-SH).
Major Products
Oxidation: Butanoic acid derivatives.
Reduction: 2-fluoro-3-hydroxybutanoic acid methyl ester.
Substitution: 2-substituted-3-oxo-butanoic acid methyl esters.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, butanoic acid, 2-fluoro-3-oxo-, methyl ester serves as a versatile intermediate for the preparation of various fluorinated compounds
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on metabolic pathways and enzyme interactions. Fluorinated analogs often exhibit altered biological activity, making them valuable tools in biochemical studies.
Medicine
Pharmaceutical research utilizes butanoic acid, 2-fluoro-3-oxo-, methyl ester in the development of new drugs. Fluorine atoms can significantly influence the pharmacokinetics and pharmacodynamics of drug molecules, potentially leading to improved efficacy and reduced side effects.
Industry
In the materials science industry, fluorinated compounds like butanoic acid, 2-fluoro-3-oxo-, methyl ester are used in the production of specialty polymers and coatings. Their unique properties, such as increased thermal stability and chemical resistance, make them suitable for high-performance applications.
Mecanismo De Acción
The mechanism by which butanoic acid, 2-fluoro-3-oxo-, methyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom can influence the electronic properties of the molecule, affecting its binding affinity and reactivity. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis under physiological conditions, releasing the active acid form.
Comparación Con Compuestos Similares
Similar Compounds
Butanoic acid, 2-oxo-, methyl ester: Lacks the fluorine atom, resulting in different chemical and biological properties.
Butanoic acid, 2-fluoro-, methyl ester: Lacks the keto group, affecting its reactivity and applications.
Butanoic acid, 3-oxo-, methyl ester: The position of the keto group is different, leading to variations in chemical behavior.
Uniqueness
Butanoic acid, 2-fluoro-3-oxo-, methyl ester is unique due to the presence of both a fluorine atom and a keto group. This combination imparts distinct electronic and steric properties, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C5H7FO3 |
|---|---|
Peso molecular |
134.11 g/mol |
Nombre IUPAC |
methyl 2-fluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H7FO3/c1-3(7)4(6)5(8)9-2/h4H,1-2H3 |
Clave InChI |
FXZAMEPLYGXHJI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[[9-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-9H-purin-6-yl]amino]carbonyl]-L-threonine](/img/structure/B12081745.png)

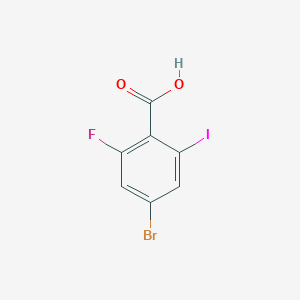
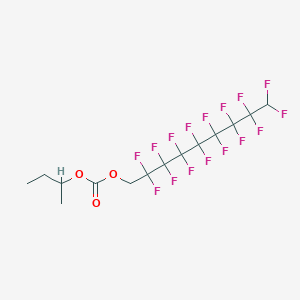
![5-[4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B12081770.png)

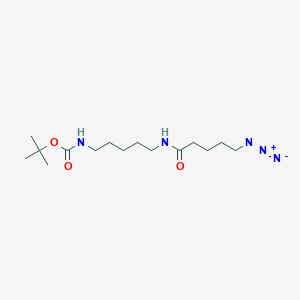

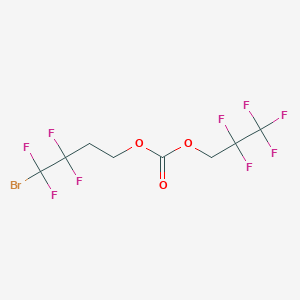
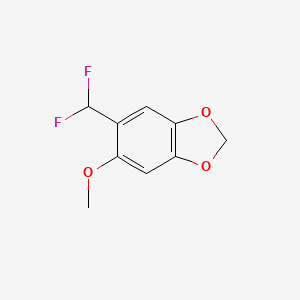

![O-[2-(2,5-Difluorophenyl)ethyl]hydroxylamine](/img/structure/B12081816.png)


